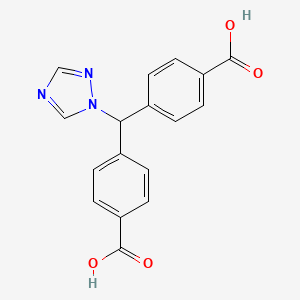

4,4'-((1H-1,2,4-Triazol-1-yl)methylene)dibenzoic acid

Description

4,4'-((1H-1,2,4-Triazol-1-yl)methylene)dibenzoic acid (CAS: 1644566-39-1) is a nitrogen-containing polycarboxylic acid ligand with a flexible structure. Its molecular framework consists of two benzoic acid groups connected via a methylene bridge bearing a 1,2,4-triazole moiety. This structural design enables versatile coordination modes, making it a valuable building block for synthesizing metal-organic frameworks (MOFs) and coordination polymers (CPs) . The compound has been extensively studied for applications in adsorption, photocatalysis, and magnetic materials due to its ability to form stable porous networks and interact with transition metals like Zn(II), Co(II), and Pb(II) .

Properties

IUPAC Name |

4-[(4-carboxyphenyl)-(1,2,4-triazol-1-yl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c21-16(22)13-5-1-11(2-6-13)15(20-10-18-9-19-20)12-3-7-14(8-4-12)17(23)24/h1-10,15H,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYQMDBEDMTHOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)C(=O)O)N3C=NC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,4'-((1H-1,2,4-Triazol-1-yl)methylene)dibenzoic acid, also referred to as H2tmlb, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antioxidant capabilities, and interactions with metal ions, which enhance its functional applications.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 323.30 g/mol. The structural representation indicates the presence of a triazole ring and benzoic acid moieties, which are essential for its biological activity.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C17H13N3O4 |

| Molecular Weight | 323.30 g/mol |

| CAS Number | 1644566-39-1 |

| InChI Key | OMYQMDBEDMTHOJ-UHFFFAOYSA-N |

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole benzoic acids exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of several triazole hybrids against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results indicated that some hybrids had IC50 values ranging from 15.6 to 23.9 µM, showing improved efficacy compared to the reference drug doxorubicin (IC50 values of 19.7 µM for MCF-7 and 22.6 µM for HCT-116) .

Case Study: Induction of Apoptosis

Compounds such as 2 and 14 were noted for their ability to induce apoptosis in MCF-7 cells. This was evidenced through assays that demonstrated a reduction in cell viability and an increase in apoptotic markers, suggesting that these compounds could serve as templates for developing selective anticancer agents.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated using various assays such as DPPH radical scavenging and reducing power assays.

DPPH Radical Scavenging Activity

A study involving multiple triazole benzoic acid hybrids revealed that compound 1 exhibited a DPPH scavenging activity of 89.95% at an IC50 of 55.59 µg/mL, comparable to the standard antioxidant BHA (Butylated Hydroxyanisole) .

Reducing Power Ability

The reducing power assay showed that compound 1 had a reducing ability comparable to BHA at the same concentration (100 µg/mL), indicating its potential as an antioxidant agent .

Coordination with Metal Ions

The coordination properties of this compound have been explored in the context of forming metal-organic frameworks (MOFs). For example, four Co(II) coordination polymers were synthesized using this compound under solvothermal conditions. These complexes demonstrated varied structural diversity and potential applications in dye adsorption and photocatalytic processes .

Summary of Findings

The biological activities of this compound can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Anticancer | Potent cytotoxicity against MCF-7 and HCT-116 cell lines |

| Apoptosis Induction | Compounds induce apoptosis in cancer cells |

| Antioxidant | Significant DPPH scavenging activity; reducing power ability |

| Coordination | Forms diverse metal-organic frameworks with Co(II) |

Scientific Research Applications

Coordination Chemistry

One of the primary applications of 4,4'-((1H-1,2,4-Triazol-1-yl)methylene)dibenzoic acid is in the formation of coordination polymers. A study highlighted the synthesis of four cobalt(II) coordination polymers using this compound under solvothermal conditions. These complexes were characterized using various techniques including X-ray diffraction and thermogravimetric analysis. The structural diversity observed in these complexes indicates potential for applications in catalysis and magnetic materials .

| Complex | Description | Characterization Techniques |

|---|---|---|

| Complex 1 | Two-fold interpenetrating framework | X-ray diffraction, TG analysis |

| Complex 2 | Uninodal 4-connected topology | X-ray diffraction |

| Complex 3 | 2D to 3D supramolecular structure | Powder X-ray diffraction |

| Complex 4 | Coordination with water molecules | Elemental analysis |

Medicinal Chemistry

The triazole moiety is known for its biological significance, particularly in the development of antifungal and antibacterial agents. Research indicates that derivatives of triazole exhibit a range of biological activities including antioxidant, anticancer, and anti-inflammatory properties. The compound has been noted for its potential as an aromatase inhibitor, which is significant in hormone-related cancers .

Case Studies:

- Antibacterial Activity : A study on triazole derivatives showed promising results against various bacterial strains including Escherichia coli and Staphylococcus aureus, suggesting that modifications to the triazole framework can enhance antibacterial efficacy .

- Antioxidant Properties : The antioxidant capabilities of triazole derivatives have been quantified through various assays (e.g., DPPH and ABTS), demonstrating significant potential for therapeutic applications .

Material Science

The compound's ability to form coordination complexes makes it suitable for applications in material science. Its incorporation into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties. Research into the synthesis of novel materials using this compound is ongoing, with potential applications in sensors and electronic devices .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Adsorption Performance

| Ligand | Metal | Dye Adsorbed | Capacity (mg/g) | Reference |

|---|---|---|---|---|

| This compound | Pb(II) | Methylene Blue | 185 | |

| BTC | Cu(II) | Methylene Blue | 120 | |

| 2,5-Di(1H-1,2,4-triazol-1-yl)terephthalic acid | Zn(II) | Congo Red | 210 |

Table 2: Magnetic Properties of Coordination Polymers

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4'-((1H-1,2,4-Triazol-1-yl)methylene)dibenzoic acid, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves coupling reactions between triazole derivatives and substituted benzaldehydes. For example, refluxing 4-amino-triazole intermediates with benzaldehyde derivatives in ethanol, catalyzed by glacial acetic acid, yields the target compound. Key parameters include reaction time (4–18 hours), solvent choice (DMSO or ethanol), and stoichiometric ratios of reactants. Prolonged reflux in DMSO (18 hours) followed by ice-water quenching and crystallization in ethanol-water mixtures is a common protocol . Low yields (<65%) are often attributed to incomplete imine formation or side reactions; optimizing molar ratios and catalyst loading (e.g., acetic acid) can mitigate this .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the triazole ring and methylene bridge. Infrared (IR) spectroscopy identifies carboxylic acid (-COOH) and triazole C-N stretching vibrations. High-resolution mass spectrometry (HRMS) validates molecular mass, while X-ray crystallography resolves crystal packing and hydrogen-bonding networks in coordination polymers. Thermal gravimetric analysis (TGA) assesses thermal stability, critical for applications in materials science .

Q. What are the primary research applications of this compound in pharmaceutical and materials science?

- Methodological Answer : The compound serves as a ligand in metal-organic frameworks (MOFs) due to its rigid dicarboxylate structure and nitrogen-rich triazole moiety, which enhance gas adsorption properties . In drug development, derivatives exhibit antimicrobial activity against Acinetobacter baumannii (MIC: 1–8 µg/mL) and act as dopamine D3 receptor agonists. Bioactivity is modulated by substituents on the benzoic acid rings, with electron-withdrawing groups (e.g., -F) enhancing potency .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : A 2³ factorial design evaluates three variables: temperature (25–80°C), catalyst concentration (1–5 mol%), and solvent polarity (ethanol vs. DMSO). Response surface methodology (RSM) models yield as a function of these factors. For instance, higher temperatures (80°C) and DMSO improve solubility of intermediates but may degrade products. Statistical analysis identifies optimal conditions (e.g., 60°C, 3 mol% catalyst, ethanol:DMSO 3:1), reducing experiments by 50% while maximizing yield .

Q. How should researchers address contradictory bioactivity data across structural analogs?

- Methodological Answer : Contradictions arise from variations in substituent positioning and assay protocols. For example, 4-fluorophenyl analogs show 10-fold higher antimicrobial activity than 3,4-difluoro derivatives due to steric hindrance. Validate results using standardized MIC assays (CLSI guidelines) and computational docking to compare ligand-receptor binding affinities. Meta-analysis of analogs with logP >2.5 reveals a correlation between lipophilicity and membrane permeability .

Q. What strategies improve the compound’s reactivity in coordination polymer synthesis?

- Methodological Answer : Pre-functionalize the benzoic acid groups with alkali metal ions (e.g., Na⁺) to enhance deprotonation, facilitating coordination with transition metals (e.g., Zn²⁺, Cu²⁺). Solvothermal synthesis in DMF at 120°C for 48 hours yields MOFs with surface areas >1000 m²/g. Monitor crystallinity via PXRD and adjust linker-to-metal ratios (1:1 to 2:1) to prevent framework collapse .

Q. How do computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use molecular dynamics (MD) simulations to model absorption (Caco-2 permeability) and metabolism (cytochrome P450 interactions). Software like COMSOL Multiphysics integrates AI to predict logD (∼2.48) and plasma protein binding (>90%). ADMET predictions highlight moderate hepatic clearance (CLhep: 15 mL/min/kg), suggesting suitability for oral dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.